5-(4-Fluorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
Description
5-(4-Fluorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a triazole-based heterocyclic compound featuring a 4-fluorophenyl group at position 5 and a 4-methylbenzylthio moiety at position 2. The triazole core is substituted with an amino group at position 3. This structural framework is associated with diverse biological activities, including antifungal and antibiotic properties, as observed in related triazole derivatives .
Properties
Molecular Formula |
C16H15FN4S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15FN4S/c1-11-2-4-12(5-3-11)10-22-16-20-19-15(21(16)18)13-6-8-14(17)9-7-13/h2-9H,10,18H2,1H3 |
InChI Key |
GFCJWYZHENKDQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the reaction of 4-fluorobenzyl chloride with 4-methylthiobenzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized with hydrazine hydrate to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes involved in cell division and growth .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 4-methylbenzylthio group enhances lipophilicity compared to thione (S=O) or thiol (-SH) substituents in analogs .
- Synthetic Complexity : Multi-step syntheses (e.g., ) often yield isostructural compounds with high purity but require rigorous optimization .
- Crystallography: Compounds like those in and exhibit isostructural packing with minor adjustments for halogen substituents (Cl vs. F), affecting molecular conformation and crystal density .
Key Observations :
- Fluorine Impact: Fluorinated triazoles (e.g., target compound, ) exhibit improved bioavailability and target binding compared to non-fluorinated analogs .
- Thioether vs. Thione : Methylthio substituents (target compound) may offer better membrane permeability than thione groups, which are more polar .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Key Observations :
- Lipophilicity : The target compound’s 4-methylbenzylthio group likely results in higher logP values compared to analogs with polar substituents (e.g., -SH, -SO₂-) .
- Thermal Stability : Thiadiazole-containing derivatives exhibit superior thermal stability, making them suitable for high-temperature applications .
Biological Activity
5-(4-Fluorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological mechanisms, and various applications based on current research findings.
Synthesis
The synthesis of 5-(4-Fluorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and α, β-unsaturated ketones.
- Introduction of the Fluorophenyl Group : The 4-fluorophenyl group is introduced via nucleophilic substitution reactions using appropriate fluorinated reagents.
- Attachment of the Methylthio Group : The methylthio moiety is incorporated through a thiolation reaction with a suitable precursor.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Properties
Research indicates that compounds with a triazole core exhibit significant anticancer activity. For instance:
- A study reported that derivatives of 1,2,4-triazole showed promising results against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) cells, with IC50 values indicating effective inhibition of cell proliferation .
- The presence of the methylthio group in triazole derivatives has been associated with enhanced biological activity, potentially due to improved solubility and bioavailability .
The mechanism by which 5-(4-Fluorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation by binding to their active sites.
- Receptor Modulation : It could also modulate receptor functions that are critical in signaling pathways related to cell growth and survival.
Research Findings
A summary of relevant studies and findings regarding the biological activity of this compound is provided below:
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated a series of triazole derivatives for their anticancer properties. Among these, 5-(4-Fluorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine demonstrated significant inhibition against multiple cancer cell lines, emphasizing the importance of structural modifications in enhancing efficacy .
- Case Study on Mechanism Exploration : Another investigation focused on elucidating the mechanism through which triazoles exert their effects. It was found that compounds similar to 5-(4-Fluorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine could disrupt microtubule dynamics in cancer cells, leading to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
